4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline
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Description
“4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline” is a chemical compound that contains a benzene ring fused to an imidazole ring . It’s part of a class of compounds known as benzimidazoles, which have been described for their chemotherapeutic importance . Some of these compounds have shown potential antimicrobial activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves two steps: first, the construction of a desired benzene ring-containing 1–2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In the case of “this compound”, the reaction of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide with CS2/KOH gave oxadiazole, which underwent Mannich reaction to give the final compound .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzimidazole moiety, which is a five-membered heterocyclic ring system that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 3-(2-methylbenzimidazol-1-yl)propanoic acid hydrazide with CS2/KOH to give oxadiazole, which then underwent a Mannich reaction .Future Directions
The future directions for “4-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline” and similar compounds could involve further exploration of their pharmacological activities and potential applications in the development of new drugs . Given the broad range of biological activities exhibited by benzimidazole derivatives, these compounds could be of significant interest in medicinal chemistry .
Properties
IUPAC Name |
4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4/c1-15-23-20-8-4-5-9-21(20)25(15)17-13-24(14-17)12-16-10-11-22-19-7-3-2-6-18(16)19/h2-11,17H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVHYBAMFDXOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CN(C3)CC4=CC=NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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